molecular formula C7H12O3 B1314418 4-Methyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 233276-38-5

4-Methyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B1314418
CAS No.: 233276-38-5
M. Wt: 144.17 g/mol
InChI Key: VZWFVINYTCLXGC-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C7H12O3. It is a derivative of tetrahydropyran, characterized by a carboxylic acid group at the fourth position and a methyl group at the same position. This compound is known for its applications in various chemical syntheses and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid can be synthesized through the hydrogenation of 2H-pyran in the presence of a catalyst. The reaction typically involves the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyltetrahydro-2H-pyran-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. Its carboxylic acid group plays a crucial role in binding to active sites of enzymes, facilitating biochemical transformations .

Comparison with Similar Compounds

  • Tetrahydro-2H-pyran-4-carboxylic acid
  • Methyl tetrahydro-2H-pyran-4-carboxylate
  • 4-Aminotetrahydro-2H-pyran-4-carboxylic acid

Comparison: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of a methyl group at the fourth position, which can influence its reactivity and interaction with other molecules. Compared to tetrahydro-2H-pyran-4-carboxylic acid, the methyl group provides additional steric hindrance and electronic effects, potentially altering its chemical behavior .

Properties

IUPAC Name

4-methyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWFVINYTCLXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468736
Record name 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233276-38-5
Record name 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxane-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-methyltetrahydro-2H-pyran-4-carboxylate (5.00 g, 31.6 mmol) in 1:1:1 dioxane/water/MeOH (60 mL) was treated with lithium hydroxide hydrate (5.31 g, 126 mmol) and stirred at RT overnight. The mixture was partially concentrated, diluted with water and EtOAc and acidified to pH=1 with 6M HCl. The layers were separated, the aqueous layer extracted with additional EtOAc (50 mL) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness to afford 4-methyltetrahydro-2H-pyran-4-carboxylic acid (4.61 g, 100%). 1H NMR (400 MHz, DMSO-d6): δ 12.29 (s, 1H), 3.65 (dt, J=11.8, 4.3 Hz, 2H), 3.33-3.32 (m, 2H), 1.87-1.86 (m, 2H), 1.35 (ddd, J=13.5, 9.9, 4.1 Hz, 2H), 1.13 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
dioxane water MeOH
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Butyllithium (21.1 ml, 33.8 mmol, 1.6 M in hexanes) was added dropwise over 10 minutes to a stirred solution of diisopropylamine (4.7 ml, 33.8 mmol) in anhydrous tetrahydrofuran (40 ml) under an atmosphere of nitrogen at <10° C. Upon addition, tetrahydropyran-4-carboxylic acid (J. Am. Chem. Soc., 1993, 115, 8407) was added in anhydrous tetrahydrofuran (20 ml) under nitrogen at <5° C. The mixture was stirred at room temperature for one hour after which methyl iodide (2.4 ml, 38.4 mmol) was added dropwise at <5° C. The resultant solution was stirred at <50° C. for 30 minutes, allowed to warm to room temperature and stirred for a further 3.5 days. The solvent was removed by evaporation and the residue dissolved in dichloromethane (100 ml) and 2N hydrochloric acid (100 ml) added. The aqueous layer was extracted with dichloromethane (3×100 ml) and the combined organic layers were washed with water (100 ml), brine (100 ml), dried (MgSO4), filtered and evaporated to yield the title product (1.4 g) which was used in the next step without purification. Data for the title compound: 1H NMR (250 MHz, CDCl3) δ1.00 (3H, s), 1.47-1.58 (2H, m), 2.06-2.11 (2H, m), 3.49-3.60 (2H, m), 3.78-3.86 (2H, m).
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-tetrahydro-pyran-4-carboxylic acid methyl ester (3.64 g, 23 mmol) in tetrahydrofuran (136 ml) was treated with a solution of lithium hydroxide (4.83 g, 115 mmol) in deionized water (27 ml). The reaction mixture was heated to 50° C. for overnight and then partitioned between EtOAc/water. The aqueous phase was collected and then partitioned between EtOAc/ice cold 1N HCl. The organic layers were dried over MgSO4, filtered, and concentrated providing 3 grams (90%) of 4-methyl-tetrahydro-pyran-4-carboxylic acid.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Diisopropylamine (6.37 mL, 44.7 mmol) in THF (50 mL) was cooled to 0° C. under argon. N-Butyllithium (16.7 mL, 2.5 M in hexane, 41.7 mmol) was added dropwise over 10 min. The reaction mixture was left to stir for 15 min at 0° C. A solution of tetrahydro-2H-pyran-4-carboxylic acid (D8) (1.94 g, 14.9 mmol) in THF (10 mL) was added and a white precipitate was formed. The resulting mixture was then heated at 50° C. for 3 h. The reaction mixture was cooled to 0° C. and methyl iodide (2.80 mL, 44.7 mmol) was added dropwise. The reaction was then allowed to warm to rt and left to stir overnight. 10% aqueous citric acid solution (40 mL) was then added and the THF was removed by rotary evaporation. The residual aqueous mixture was extracted with Et2O (2×). The organics were combined, dried (Na2SO4) and concentrated by rotary evaporation to give the title compound (D9) (1.26 g, 53%) as a yellow solid.
Quantity
6.37 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyltetrahydro-2H-pyran-4-carboxylic acid
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Reactant of Route 3
4-Methyltetrahydro-2H-pyran-4-carboxylic acid
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Reactant of Route 5
4-Methyltetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methyltetrahydro-2H-pyran-4-carboxylic acid

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